3-Octen-5-yne, 2,7-dimethyl-, (E)-

Catalog No.
S15229857
CAS No.
55956-33-7
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octen-5-yne, 2,7-dimethyl-, (E)-

CAS Number

55956-33-7

Product Name

3-Octen-5-yne, 2,7-dimethyl-, (E)-

IUPAC Name

(E)-2,7-dimethyloct-3-en-5-yne

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5,7,9-10H,1-4H3/b7-5+

InChI Key

FGLNIYXXYPEICN-FNORWQNLSA-N

Canonical SMILES

CC(C)C=CC#CC(C)C

Isomeric SMILES

CC(C)/C=C/C#CC(C)C

3-Octen-5-yne, 2,7-dimethyl-, (E)- is an organic compound characterized by a unique structure that includes both a double bond and a triple bond. Its molecular formula is C10H16C_{10}H_{16}, and it features a specific (E)-configuration, which significantly influences its chemical properties and reactivity. This compound is often studied for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: This process can yield epoxides or ketones when oxidizing agents like potassium permanganate or osmium tetroxide are used.
  • Reduction: The triple bond can be reduced to form alkenes or alkanes using hydrogenation methods with palladium on carbon or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where halogenation reagents such as bromine or chlorine introduce functional groups at specific positions on the carbon chain.

The versatility in reactions allows for the formation of various derivatives that can be utilized in further chemical processes.

Research indicates that 3-Octen-5-yne, 2,7-dimethyl-, (E)- exhibits potential biological activities. It has been investigated for:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Anticancer Activity: Preliminary research has indicated potential anticancer properties, which could lead to its use in drug development aimed at treating cancer.

The synthesis of 3-Octen-5-yne, 2,7-dimethyl-, (E)- typically involves:

  • Coupling Reactions: A common method is the coupling of 2,7-dimethyl-1,6-heptadiene with acetylene. This reaction is often catalyzed by transition metals like palladium or nickel to facilitate the formation of the enyne structure.
  • Industrial Production: For large-scale applications, catalytic processes are optimized for higher yields and efficiency. Continuous flow reactors and advanced catalytic systems are commonly employed to enhance production rates and purity.

3-Octen-5-yne, 2,7-dimethyl-, (E)- has several notable applications:

  • Organic Synthesis: It serves as a building block in organic synthesis and is used to study enyne reactivity.
  • Biological Research: Investigated for its potential roles in biological pathways and interactions with enzymes.
  • Medicinal Chemistry: Explored as a precursor for bioactive molecules and potential therapeutic agents.
  • Industrial Use: Utilized in producing specialty chemicals and materials with specific properties .

The mechanism of action of 3-Octen-5-yne, 2,7-dimethyl-, (E)- involves its interaction with various molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates that may react with biological molecules or other chemical species. The specific pathways depend on the context of application, whether in biological systems or

Several compounds share structural similarities with 3-Octen-5-yne, 2,7-dimethyl-, (E)-. Notable comparisons include:

Compound NameStructural FeaturesUnique Aspects
3-Octen-5-yne, 2,7-dimethyl-, (Z)-Cis isomer with different spatial arrangementDifferent reactivity due to cis configuration
2,7-Dimethyl-3-octen-5-yneVariations in double and triple bond positioningDistinct reactivity patterns due to structural differences
2,7-Dimethyl-3-octen-5-yne-2,7-diolContains hydroxyl groups alongside the double and triple bondsUnique due to presence of hydroxyl groups affecting solubility and reactivity

Uniqueness

The uniqueness of 3-Octen-5-yne, 2,7-dimethyl-, (E)- lies in its specific (E)-configuration. This configuration not only influences its chemical reactivity but also affects its physical properties and interactions within biological systems. Such characteristics make it valuable for targeted applications in both research and industry .

XLogP3

3.6

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types